molecular formula C15H15N3O3S B2922968 N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034488-12-3

N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2922968
M. Wt: 317.36
InChI Key: ZASMLRHKEFJYPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, such as nucleophilic substitution, elimination, or halogenation . The process of retrosynthetic analysis might be used to plan the synthesis, breaking down the target molecule into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors influencing the reactions, such as temperature, pressure, and the presence of catalysts, would be considered .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques used might include melting point determination, boiling point determination, and solubility testing .

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities often involves detailed synthesis and spectral characterization. For instance, the synthesis of various thiadiazole derivatives through methods such as oxidative dimerization of thioamides or reactions involving carboxamides and thiadiazoles has been extensively studied. These methods aim to produce compounds with precise structural features for further study or application. The characterization of these synthesized compounds typically involves complex spectral studies, confirming the structures through techniques like IR, NMR, and mass spectrometry (Zadorozhnii et al., 2019).

Potential Bioactivities

The structural components of the compound suggest potential bioactive properties. For instance, thiadiazole derivatives have been explored for their anticancer, antimicrobial, and antifungal activities. Research into these compounds often involves evaluating their efficacy against various cell lines or pathogens, determining their potential as therapeutic agents. For example, certain thiadiazole and carboxamide derivatives have demonstrated promising anticancer activities in vitro against a range of cancer cell lines, suggesting the potential therapeutic value of these compounds (Tiwari et al., 2017).

Applications in Material Science and Catalysis

Beyond bioactivities, compounds featuring thiadiazole, furan, and carboxamide functionalities are also investigated for their potential applications in material science and catalysis. For example, the development of bimetallic catalysts incorporating furan or thiadiazole derivatives for use in aqueous media synthesis of heterobiaryls points to the versatility of these compounds in facilitating chemical reactions (Bumagin et al., 2019).

Safety And Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a compound. They include information on the compound’s physical and chemical properties, its health effects, first aid measures, and precautions for handling and storage .

Future Directions

Future directions could involve new methods of synthesis, new applications for the compound, or further studies to better understand its properties and effects .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-3-12-14(22-18-17-12)15(19)16-8-11-4-5-13(21-11)10-6-7-20-9-10/h4-7,9H,2-3,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASMLRHKEFJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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